(4,6-Dichloropyrimidin-5-yl)methanol
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Overview
Description
(4,6-Dichloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, such as this compound, are elemental structural motifs of several essential natural products and a number of synthetic drugs .
Mode of Action
The mode of action of (4,6-Dichloropyrimidin-5-yl)methanol involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Biochemical Pathways
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s n ar reaction . This is unlike other nitrogen heterocycles such as pyridine and imidazole .
Pharmacokinetics
The compound’s water solubility, a key factor influencing bioavailability, is mentioned .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions can affect the reaction products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives. One common method includes the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated product is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of in-situ-formed sodium methoxide in methanol or sodium ethoxide in ethanol is preferred for the reaction .
Chemical Reactions Analysis
Types of Reactions: (4,6-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Amination: Using alkoxide ions in the presence of a high concentration of alkoxide ions.
Solvolysis: Involves the reaction with solvents like ethanol or methanol in the presence of a base.
Major Products Formed:
Aminated Derivatives: Formed through amination reactions.
Substituted Pyrimidines: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
(4,6-Dichloropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties and inhibitory effects on nitric oxide production.
5-Amino-4,6-dichloropyrimidine: Used in the synthesis of various nucleoside analogs.
Uniqueness: (4,6-Dichloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical reactivity and biological activity compared to other dichloropyrimidine derivatives.
Biological Activity
(4,6-Dichloropyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and a hydroxymethyl group at position 5. The presence of these functional groups contributes to its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These enzymes are critical for DNA synthesis and repair, making the compound a potential candidate for anticancer therapies .
- Nucleophilic Substitution : The compound participates in aromatic nucleophilic substitution reactions, which are essential for forming various pyrimidine-based derivatives that may exhibit biological activity .
- Modulation of Immune Responses : Research indicates that this compound can inhibit nitric oxide production in immune-activated cells, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Antiviral Properties
This compound has been investigated for its antiviral properties against several viruses, including Herpes simplex virus, Picornavirus, and Poxvirus. Studies have demonstrated that the compound exhibits significant antiviral activity, potentially through its ability to disrupt viral replication processes .
Antimicrobial Effects
In addition to its antiviral activity, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it may possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, although further research is needed to quantify these effects .
In Vitro Studies
In vitro experiments have revealed that this compound can induce apoptosis in cancer cell lines at higher concentrations while promoting cell survival at lower doses. This dual effect highlights its potential as a therapeutic agent in oncology.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable water solubility, which enhances its bioavailability. Studies suggest that the compound remains stable under physiological conditions but may degrade under extreme pH levels.
Applications in Scientific Research
The versatility of this compound extends across various fields:
- Medicinal Chemistry : It serves as a precursor for synthesizing novel pyrimidine-based pharmaceuticals with enhanced biological activity.
- Agricultural Chemistry : The compound is utilized in developing agrochemicals due to its reactivity and potential herbicidal properties .
Summary Table of Biological Activities
Properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRISGDUFMBMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693832 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-85-8 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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